

Application Notes and Protocols: Total Synthesis of (±)-Terpendole E

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Terpendole E

Cat. No.: B1681268

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Terpendole E** is a hexacyclic indole diterpene that has garnered significant interest in the field of oncology.^[1] It functions as a specific inhibitor of the mitotic kinesin Eg5 (also known as KSP), a motor protein crucial for the formation of the bipolar mitotic spindle during cell division.^[1] By targeting Eg5, **terpendole E** induces mitotic arrest and subsequent apoptosis in cancer cells, making it a promising lead compound for the development of novel anticancer therapeutics with potentially fewer side effects than traditional microtubule-targeting agents.^[1] This document provides a detailed protocol for the first total synthesis of racemic (±)-**terpendole E**, a 13-step sequence starting from a known tricyclic dihydroxy ketone.^{[1][2][3]} The key transformations in this synthesis include a diastereoselective installation of the C3 quaternary stereocenter via a cyclopropyl ketone intermediate and a palladium-mediated two-step construction of the indole ring.^{[1][4][5]}

Experimental Protocols

The total synthesis of (±)-**terpendole E** was achieved in 13 steps with an overall yield of 13%.^[1] The following protocols detail the key steps of this synthesis.

Step 1-2: Silylation and Alkylation

- Silylation of (±)-3: The starting tricyclic dihydroxy ketone (±)-3 is first protected by silylation of the two hydroxy groups to yield the bis-TBS ether 8.^[1]

- Alkylation: The resulting bis-TBS ether 8 is then alkylated with bromide 9.[\[1\]](#)

Step 3-4: Hydrolysis and Intramolecular Horner–Wadsworth–Emmons Olefination

- Chemoselective Hydrolysis: The enol ether moiety of the alkylation product is chemoselectively hydrolyzed to afford phosphonate 10 as an epimeric mixture.[\[1\]](#)
- Intramolecular HWE Olefination: The mixture is subjected to an intramolecular Horner–Wadsworth–Emmons olefination, which proceeds as a stereoconvergent cyclization to give the cyclopentenone derivative 7' as a single diastereomer.[\[1\]](#) The overall yield for these two steps from compound 8 is 43%.[\[1\]](#)

Step 5-6: Stereoselective Reduction and Simmons-Smith Cyclopropanation

- Stereoselective Reduction: The ketone functionality of 7' is stereoselectively reduced to yield an allylic alcohol.
- Hydroxy-Directed Cyclopropanation: A hydroxy-directed Simmons–Smith cyclopropanation of the resulting allylic alcohol 11 is performed to diastereoselectively form the cyclopropyl ketone 6'.[\[1\]](#)[\[4\]](#)

Step 7-8: Reductive Cleavage and Enolate Trapping

- Reductive Cleavage: The cyclopropane ring of 6' is reductively cleaved using sodium naphthalenide in THF with t-BuOH as a proton source.[\[1\]](#)
- Enolate Trapping: The resulting enolate intermediate is trapped in situ with Comins' reagent to afford the desired enol triflate 5', correctly installing the stereochemistry at the C3 and C4 contiguous quaternary carbons.[\[1\]](#)

Step 9-10: Stille Coupling and Oxidative Indole Ring Formation

- Stille Coupling: A Stille coupling reaction of the enol triflate 5' with tin reagent 4' is carried out under Corey's conditions to give compound 13.[\[1\]](#) This two-step conversion from 6' to 13 proceeds with an excellent overall yield of 95%.[\[1\]](#)

- Oxidative Indole Ring Formation: The intermediate 13 is treated with Pd(OCOCF₃)₂ in DMSO at 60 °C in the presence of NaOAc to achieve the oxidative indole ring formation, yielding compound 14 in 91% yield.[\[1\]](#)

Step 11-13: Final Deprotection Steps to Yield (±)-**Terpendole E**

- TBS Deprotection: To a stirred solution of compound 14 (19.1 mg, 0.0249 mmol) in THF (1.2 mL), TBAF (1.0 M in THF, 0.4 mL, 0.4 mmol) is added at room temperature under a nitrogen atmosphere.[\[1\]](#)
- The mixture is stirred at 55 °C for 17 hours. Additional TBAF (1.0 M in THF, 0.2 mL, 0.2 mmol) is added, and stirring is continued for another 10 hours.[\[1\]](#)
- Boc Deprotection and Final Product: The reaction is quenched with saturated aqueous NH₄Cl at 0 °C. The mixture is extracted with EtOAc, and the extract is washed with brine, dried over MgSO₄, and concentrated in vacuo. The crude product is then subjected to Wensbo's conditions (SiO₂, 100 °C, ca. 12 kPa, 4 h) to remove the Boc group, furnishing (±)-**terpendole E**.[\[1\]](#) The final two steps yield the product in 63% overall yield.[\[1\]](#)

Data Presentation

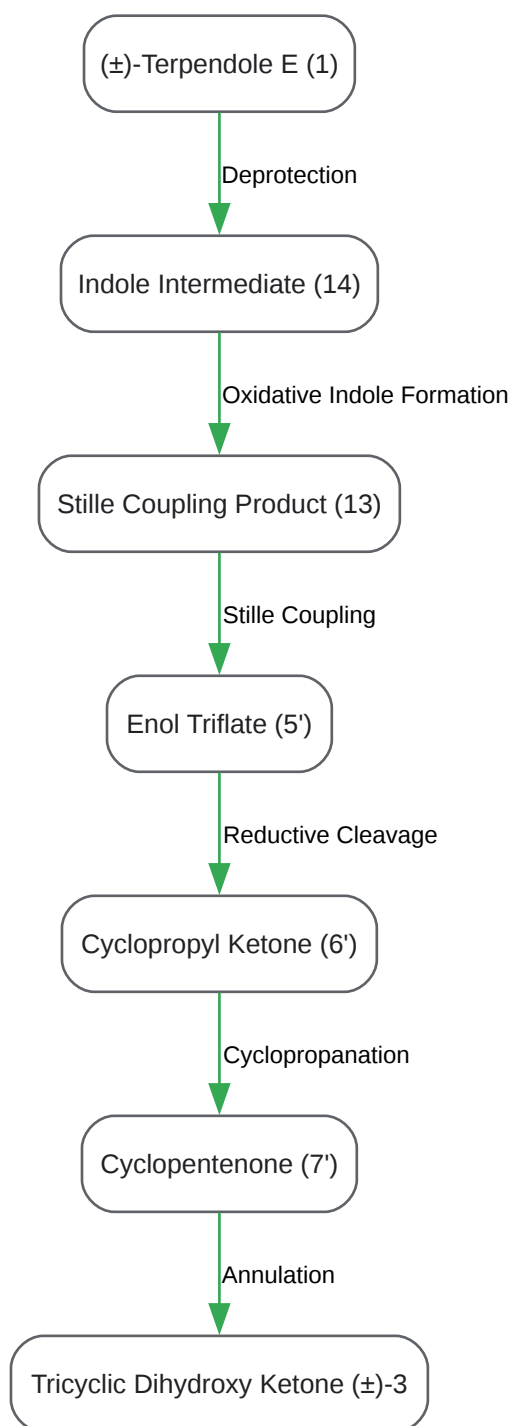
Table 1: Summary of Yields for the Total Synthesis of (±)-**Terpendole E**

Step(s)	Transformation	Intermediate/Product	Yield (%)
1-4	Silylation, Alkylation, Hydrolysis, HWE Olefination	7'	43 (from 8)
5-6	Reduction and Cyclopropanation	6'	-
7-8	Reductive Cleavage and Enolate Trapping	5'	-
9	Stille Coupling	13	95 (from 6')
10	Oxidative Indole Ring Formation	14	91
11-13	TBS and Boc Deprotection	(±)-1 (Terpendole E)	63 (for two steps)
Overall	13 Steps	(±)-1 (Terpendole E)	13

Note: Yields for individual steps 5-8 were not explicitly provided in the summarized literature.

Visualizations

Diagram 1: Retrosynthetic Analysis of (±)-Terpendole E



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A simplified retrosynthetic pathway for **(±)-terpendole E**.

Diagram 2: Experimental Workflow for the Final Deprotection Steps



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Workflow for the final deprotection of intermediate 14.

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